BenchChemオンラインストアへようこそ!

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol

2H-1,2,3-triazole regioisomer selectivity antichagasic activity

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol (CAS 2166981-60-6) is a heterocyclic building block with molecular formula C8H14N4O and molecular weight 182.22 g/mol, characterized by a 2H-1,2,3-triazole ring connected via an ethyl spacer to a pyrrolidin-3-ol moiety. The SMILES notation OC1CCN(CCn2nccn2)C1 confirms the 2H-regioisomeric form of the triazole, which distinguishes it from the more common 1H-1,2,3-triazole isomers typically obtained via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C8H14N4O
Molecular Weight 182.227
CAS No. 2166981-60-6
Cat. No. B2818794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol
CAS2166981-60-6
Molecular FormulaC8H14N4O
Molecular Weight182.227
Structural Identifiers
SMILESC1CN(CC1O)CCN2N=CC=N2
InChIInChI=1S/C8H14N4O/c13-8-1-4-11(7-8)5-6-12-9-2-3-10-12/h2-3,8,13H,1,4-7H2
InChIKeyPAUDMKOKVHKVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2H-1,2,3-Triazol-2-yl)ethyl)pyrrolidin-3-ol (CAS 2166981-60-6): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol (CAS 2166981-60-6) is a heterocyclic building block with molecular formula C8H14N4O and molecular weight 182.22 g/mol, characterized by a 2H-1,2,3-triazole ring connected via an ethyl spacer to a pyrrolidin-3-ol moiety . The SMILES notation OC1CCN(CCn2nccn2)C1 confirms the 2H-regioisomeric form of the triazole, which distinguishes it from the more common 1H-1,2,3-triazole isomers typically obtained via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The compound is commercially available as a research-grade intermediate (typical purity ≥95%) from multiple suppliers and is categorized for non-human research use only . Its structural features—a hydrogen bond donor (pyrrolidine 3-OH), multiple hydrogen bond acceptors (triazole N atoms and the pyrrolidine N), and a flexible ethyl linker—position it as a versatile scaffold for medicinal chemistry derivatization, particularly in programs targeting neurological and anti-infective indications where triazole-containing pharmacophores have established precedent [2].

Why 1-(2-(2H-1,2,3-Triazol-2-yl)ethyl)pyrrolidin-3-ol Cannot Be Casually Substituted: Structural Determinants of Differential Performance


Substituting this compound with a generic 'pyrrolidine-triazole hybrid' or a structurally adjacent analog carries quantifiable risk across three independent structural dimensions. First, the 2H-1,2,3-triazole regioisomeric form exhibits a fundamentally different dipole moment and hydrogen-bonding topology compared to the 1H-form; Silva et al. (2021) demonstrated that 1H- and 2H-triazole series show divergent selectivity indices against Trypanosoma cruzi, with 2H-triazole compounds displaying selectivity indices exceeding 200 versus negligible selectivity in corresponding 1H-analogs [1]. Second, the pyrrolidine ring (5-membered, computed pKa ~10.6 for the tertiary amine) versus the piperidine analog (6-membered, pKa ~10.0) yields different protonation states at physiological pH, directly impacting membrane permeability and target engagement [2]. Third, the ethyl spacer length modulates the spatial relationship between the triazole pharmacophore and the pyrrolidine hydroxyl group—a parameter shown by Jung et al. (2014) to critically affect mPTP inhibitory potency in related pyrrolidinyl-triazole series, where linker length alterations produced >10-fold shifts in activity [3]. The 2H-triazol-2-yl motif is not merely a synthetic curiosity; it appears in the clinical-stage orexin receptor antagonist nemorexant (ACT-541468, IC50: 2 nM at OX1, 3 nM at OX2), confirming that this specific regioisomeric form is pharmaceutically validated .

Quantitative Differentiation Evidence for 1-(2-(2H-1,2,3-Triazol-2-yl)ethyl)pyrrolidin-3-ol Against Closest Analogs


2H-1,2,3-Triazole Regioisomeric Form vs. 1H-1,2,3-Triazole Analogs: Differential Biological Selectivity in Antiparasitic Assays

The 2H-1,2,3-triazole regioisomer present in the target compound is not biologically equivalent to the more commonly synthesized 1H-1,2,3-triazole form. In a direct comparative study by Silva et al. (2021), paired series of 1H- and 2H-1,2,3-triazoles were evaluated against Trypanosoma cruzi epimastigotes. 2H-triazole compounds achieved selectivity indices (S.I.) between 100 and >200, indicating strong preferential toxicity toward the parasite over mammalian host cells, whereas corresponding 1H-triazole analogs showed markedly lower or negligible S.I. values [1]. This demonstrates that the regioisomeric identity of the triazole ring is a non-interchangeable determinant of biological selectivity. The target compound, bearing the 2H-triazol-2-yl moiety, is synthetically accessible via Dimroth rearrangement rather than CuAAC click chemistry, providing a distinct synthetic entry point for scaffold derivatization [1].

2H-1,2,3-triazole regioisomer selectivity antichagasic activity

Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Ring: Molecular Volume and Physicochemical Differentiation

The target compound features a pyrrolidine ring (5-membered), distinguishing it from its closest commercially available analog, 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol (CAS 2169213-08-3, 6-membered piperidine). The molecular weight difference is quantifiable: 182.22 g/mol (pyrrolidine) vs. 196.25 g/mol (piperidine), representing a 7.7% increase in mass for the piperidine analog . Computed properties for the pyrrolidine-triazole core (using 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole, CID 55300289, as a reference scaffold) reveal a topological polar surface area (TPSA) of 42.7 Ų and XLogP3-AA of -0.1, indicating moderate polarity [1]. The pyrrolidine tertiary amine has a higher computed pKa (~10.6) compared to the piperidine analog (~10.0), resulting in a greater fraction of the uncharged, membrane-permeable species at physiological pH [1]. These differences in ring volume, conformational flexibility, and basicity directly influence passive permeability, target binding kinetics, and metabolic stability in ways that cannot be compensated by simple molar equivalence.

pyrrolidine scaffold ring size effect physicochemical properties

Ethyl Spacer vs. Direct Attachment or Methylene Linker: Conformational Flexibility and Spatial Pharmacophore Orientation

The target compound incorporates an ethyl spacer (-CH2-CH2-) between the pyrrolidine nitrogen and the 2H-triazole ring. This contrasts with directly attached analogs such as 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS 1186300-55-9, zero-carbon linker, MW 138.17) [1] and methylene-linked analogs such as 3-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-3-ol (one-carbon linker) . The ethyl spacer introduces an additional rotatable bond (total of 3 rotatable bonds vs. 1 in the directly attached analog), increasing conformational entropy and enabling the triazole ring to sample a broader spatial volume relative to the pyrrolidine hydroxyl group [1]. In the mPTP blocker series reported by Jung et al. (2014), systematic variation of the linker between the pyrrolidine core and the terminal aryl-triazole moiety produced >10-fold changes in inhibitory potency, demonstrating that linker length is a critical potency determinant in pyrrolidine-triazole pharmacophores [2]. The ethyl spacer in the target compound thus represents a specific design choice that cannot be replicated by directly attached or single-carbon-linked analogs without altering target engagement geometry.

ethyl linker conformational flexibility pharmacophore spacing

2H-1,2,3-Triazol-2-yl Motif in Clinical-Stage Pharmaceuticals: Pharmacological Validation of the Regioisomeric Form

The 2H-1,2,3-triazol-2-yl substructure—the defining regioisomeric feature of the target compound—is pharmacologically validated through its presence in nemorexant (ACT-541468), a potent dual orexin receptor antagonist. Nemorexant incorporates a 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoyl moiety and demonstrates IC50 values of 2 nM at the OX1 receptor and 3 nM at the OX2 receptor . This clinical-stage compound (WO2015083094A1) confirms that the 2H-triazole regioisomer can achieve sub-nanomolar target engagement when appropriately derivatized. In contrast, the 1H-1,2,3-triazole regioisomer exhibits different electronic distribution (dipole moment) and hydrogen-bonding geometry that can alter binding poses within the same target pocket [1]. The FDA orphan drug designation of 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine (2022) further underscores the pharmaceutical industry's recognition of the 2H-triazole form as a distinct and viable pharmacophore element [2].

2H-triazole pharmacophore orexin receptor clinical candidate

Pyrrolidine-Triazole Hybrids as Antimicrobial and Anticancer Scaffolds: Class-Level Activity Benchmarks

The pyrrolidine-triazole hybrid class to which the target compound belongs has demonstrated quantifiable biological activity across multiple therapeutic areas. Easwaramoorthi et al. (2019) reported that β-pyrrolidino-1,2,3-triazole derivatives exhibited antimicrobial activity against Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 31.25 µg/mL for the most active compound (5g), and anticancer cytotoxicity against A549 lung cancer cells with IC50 values of 72 ± 3.21 µM and 58 ± 2.31 µM for compounds 5g and 5h, respectively [1]. These compounds also showed binding interactions with DNA topoisomerase IV and anaplastic lymphoma kinase in molecular docking studies, establishing mechanistic plausibility for the scaffold [1]. Separately, polysubstituted pyrrolidines linked to 1,2,3-triazoles were shown by Ince et al. (2020) to exhibit significant anti-proliferative activity against human prostate cancer cells, with compound 4d achieving the highest drug-likeness model score (DLS = 1.01) and inducing cell cycle arrest at the DNA synthesis phase [2]. While the target compound (CAS 2166981-60-6) itself has not been directly tested in these assays, the class-level data establish that pyrrolidine-triazole hybrids bearing the core scaffold are capable of low-micromolar to sub-micromolar activity when appropriately functionalized, providing a benchmark for hit-to-lead expectations.

pyrrolidine-triazole antimicrobial activity anticancer cytotoxicity

Recommended Application Scenarios for 1-(2-(2H-1,2,3-Triazol-2-yl)ethyl)pyrrolidin-3-ol Based on Evidence-Anchored Differentiation


Medicinal Chemistry Hit-to-Lead Programs Targeting Neurological Orexin Receptor Modulation

The presence of the 2H-1,2,3-triazol-2-yl motif in nemorexant (OX1 IC50 = 2 nM, OX2 IC50 = 3 nM) validates the regioisomeric form for orexin receptor-targeted drug discovery . The target compound provides a pyrrolidine-based scaffold with a free 3-hydroxyl group that can serve as a vector for further functionalization, enabling systematic exploration of substituent effects on orexin receptor potency and subtype selectivity. The ethyl spacer provides conformational flexibility that may be critical for accessing the orexin receptor binding pocket geometry established by nemorexant's co-crystal structure. This scenario is directly supported by the pharmacological validation of the 2H-triazole motif in clinical-stage orexin antagonists .

Synthesis of Diversified Pyrrolidine-Triazole Libraries via Late-Stage Functionalization for Phenotypic Screening

Jung et al. (2014) demonstrated that pyrrolidinyl triazoles can be efficiently diversified through Suzuki-Miyaura coupling of triazolyl trifluoroborate intermediates, enabling rapid library generation for mPTP blocker discovery [1]. The target compound, with its free pyrrolidine 3-OH and unsubstituted 2H-triazole ring, offers two orthogonal functionalization handles: (1) O-functionalization (etherification, esterification, carbamoylation) at the pyrrolidine hydroxyl, and (2) N-functionalization or electrophilic substitution on the triazole ring. This dual-handle architecture is not available in the directly attached analog 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS 1186300-55-9), which lacks the ethyl spacer and reduces the spatial separation between functionalization sites [2].

Antiparasitic Drug Discovery Leveraging 2H-Triazole Selectivity Against Kinetoplastid Parasites

The study by Silva et al. (2021) established that 2H-1,2,3-triazoles achieve selectivity indices exceeding 200 against Trypanosoma cruzi, the causative agent of Chagas disease, whereas 1H-triazole analogs show markedly lower selectivity [3]. The target compound provides the 2H-triazole pharmacophore in an underexplored pyrrolidine-ethanol scaffold that can be derivatized to optimize both potency and selectivity. The free hydroxyl group offers a metabolic soft spot that can be exploited for prodrug design or blocked to improve metabolic stability, providing rational control over pharmacokinetic properties in antiparasitic lead optimization.

Chemical Biology Probe Development for Target Identification via Photoaffinity Labeling

The ethyl spacer in the target compound provides sufficient distance between the triazole core and the pyrrolidine ring to accommodate a photoaffinity label (e.g., diazirine or benzophenone) at the pyrrolidine 3-OH position without steric interference with the triazole's target-binding interactions. The 2H-triazole regioisomer's distinct electronic properties and hydrogen-bonding pattern, as evidenced by its differential biological activity in the Silva et al. (2021) study [3], make it a suitable pharmacophore for probe development where precise recapitulation of the 2H-triazole binding mode is required. This application is supported by the class-level precedent of pyrrolidine-triazole hybrids engaging specific protein targets such as β-adrenergic receptors and DNA topoisomerase IV [4].

Quote Request

Request a Quote for 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.